molecular formula C10H10O4 B3432164 Ferulic acid CAS No. 97274-61-8

Ferulic acid

Cat. No.: B3432164
CAS No.: 97274-61-8
M. Wt: 194.18 g/mol
InChI Key: KSEBMYQBYZTDHS-HWKANZROSA-N
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Description

Ferulic acid is a hydroxycinnamic acid derivative and a phenolic compound. It is an organic compound with the formula (CH₃O)HOC₆H₃CH=CHCO₂H. The name is derived from the genus Ferula, referring to the giant fennel (Ferula communis). Classified as a phenolic phytochemical, this compound is an amber-colored solid. Esters of this compound are found in plant cell walls, covalently bonded to hemicellulose such as arabinoxylans . It is a major metabolite of chlorogenic acids in humans and is absorbed in the small intestine .

Chemical Reactions Analysis

Scientific Research Applications

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
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InChI Key

KSEBMYQBYZTDHS-HWKANZROSA-N
Source PubChem
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Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O
Source PubChem
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Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O
Source PubChem
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Molecular Formula

C10H10O4
Record name ferulic acid
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Related CAS

24276-84-4 (mono-hydrochloride salt)
Record name Ferulic acid
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DSSTOX Substance ID

DTXSID70892035
Record name (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid
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Molecular Weight

194.18 g/mol
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Physical Description

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid
Record name Ferulic acid
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Vapor Pressure

0.00000269 [mmHg]
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CAS No.

537-98-4, 1135-24-6, 97274-61-8
Record name trans-Ferulic acid
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Record name 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer
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Record name 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
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Record name 4-hydroxy-3-methoxycinnamic acid
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Record name (E)-4'-hydroxy-3'-methoxycinnamic acid
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Record name FERULIC ACID
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Record name FERULIC ACID
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Melting Point

168 - 171 °C
Record name Ferulic acid
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Synthesis routes and methods I

Procedure details

1 g of methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate, 10 mL of acetone and 2.5 mL of water were mixed and stirred to dissolve. Then, 3% NaOH (6 mL) was added to the mixture and stirred for 0.5 hr. After reaction completed, the mixture was acidified and purified by chromatography on silica gel column with a 1:2:0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent. After removing solvent, it gave 1.5 g yellow solid of 5-[(E)-2-carboxyethenyl]-2-(3,4-dimetoxyphenyl)-2,3-dihydro-7-methoxy-3-benzofurancarboxylic acid (IM2).
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Vanillin (40 g, 263 mmol) was dissolved in pyridine (120 ml), and malonic acid (41 g, 395 mm ol) was added, followed by piperidine (4 ml). The mixture was heated at 90° C. for 6 hs under N2. After removal of pridine, the residue was poured into water (500 ml), acidified to PH=3 by aq.HCl. The precipitate was collected, washed by water (150 ml×3), and dried to give product (47 g, 91.8%). LC-MS: m/e 193 (M−1)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
91.8%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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